molecular formula C22H26ClN3O2 B5884807 4-chloro-N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}benzamide

4-chloro-N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}benzamide

Katalognummer B5884807
Molekulargewicht: 399.9 g/mol
InChI-Schlüssel: PKLGTFODKZCOQS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-chloro-N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}benzamide, also known as BIBN4096BS, is a selective antagonist of the calcitonin gene-related peptide (CGRP) receptor. This compound has been studied extensively for its potential therapeutic applications in the treatment of migraine headaches and other pain-related disorders.

Wirkmechanismus

4-chloro-N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}benzamide selectively blocks the CGRP receptor, which is involved in the regulation of pain and inflammation. CGRP is a neuropeptide that is released from sensory nerves in response to various stimuli, including pain and inflammation. It acts on the CGRP receptor to produce vasodilation, inflammation, and pain. By blocking the CGRP receptor, this compound can reduce the release of CGRP and its effects on pain and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to be highly selective for the CGRP receptor, with little or no activity at other receptors. It has been shown to be effective in reducing pain and inflammation in animal models of migraine headaches, asthma, and COPD. This compound has also been shown to have a good safety profile, with no significant adverse effects observed in animal studies.

Vorteile Und Einschränkungen Für Laborexperimente

4-chloro-N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}benzamide has several advantages for use in lab experiments. It is highly selective for the CGRP receptor, which allows for more precise targeting of pain and inflammation. It has also been shown to have a good safety profile, which reduces the risk of adverse effects in animal studies. However, there are also some limitations to the use of this compound in lab experiments. It is a relatively new compound, and more research is needed to fully understand its mechanisms of action and potential applications. Additionally, it may not be suitable for all types of pain and inflammation, and further studies are needed to determine its efficacy in different conditions.

Zukünftige Richtungen

There are several future directions for research on 4-chloro-N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}benzamide. One area of interest is the development of new and more effective CGRP receptor antagonists for the treatment of pain and inflammation. Another area of interest is the potential use of this compound in combination with other drugs for the treatment of migraine headaches and other pain-related disorders. Additionally, further studies are needed to determine the long-term safety and efficacy of this compound in humans, as well as its potential applications in other conditions, such as cardiovascular disease and autoimmune disorders.

Synthesemethoden

The synthesis of 4-chloro-N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}benzamide involves several steps, including the reaction of 4-chlorobenzonitrile with 4-(2,2-dimethylpropanoyl)piperazine to form 4-(2,2-dimethylpropanoyl)-1-(4-cyanophenyl)piperazine. This intermediate is then reacted with 4-bromoaniline to form the final product, this compound.

Wissenschaftliche Forschungsanwendungen

4-chloro-N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}benzamide has been extensively studied for its potential therapeutic applications in the treatment of migraine headaches and other pain-related disorders. It has been shown to be a potent and selective antagonist of the CGRP receptor, which is involved in the regulation of pain and inflammation. This compound has also been studied for its potential applications in the treatment of other conditions, such as asthma, chronic obstructive pulmonary disease (COPD), and cardiovascular disease.

Eigenschaften

IUPAC Name

4-chloro-N-[4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26ClN3O2/c1-22(2,3)21(28)26-14-12-25(13-15-26)19-10-8-18(9-11-19)24-20(27)16-4-6-17(23)7-5-16/h4-11H,12-15H2,1-3H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKLGTFODKZCOQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.